molecular formula C8H14N4O B13217319 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine

2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine

Cat. No.: B13217319
M. Wt: 182.22 g/mol
InChI Key: UZHUSXZEVKJTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine is a compound that features a triazole ring and an oxolane moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxolane moiety can be introduced through various synthetic routes, such as the reaction of an appropriate epoxide with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. The oxolane moiety can also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxolan-3-YL)-1H-1,2,3-triazole-4-carboxylic acid: This compound shares the triazole and oxolane moieties but differs in the functional groups attached.

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Another compound with an oxolane ring, but with different substituents and properties.

Uniqueness

2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine is unique due to its specific combination of the triazole and oxolane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-[1-(oxolan-3-yl)triazol-4-yl]ethanamine

InChI

InChI=1S/C8H14N4O/c9-3-1-7-5-12(11-10-7)8-2-4-13-6-8/h5,8H,1-4,6,9H2

InChI Key

UZHUSXZEVKJTBC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2C=C(N=N2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.